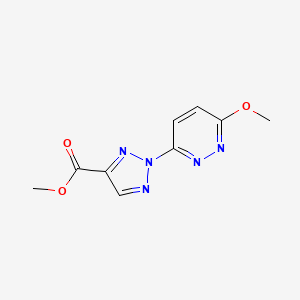

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate

Beschreibung

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core linked to a methoxypyridazine moiety and a methyl ester group.

Eigenschaften

Molekularformel |

C9H9N5O3 |

|---|---|

Molekulargewicht |

235.20 g/mol |

IUPAC-Name |

methyl 2-(6-methoxypyridazin-3-yl)triazole-4-carboxylate |

InChI |

InChI=1S/C9H9N5O3/c1-16-8-4-3-7(11-12-8)14-10-5-6(13-14)9(15)17-2/h3-5H,1-2H3 |

InChI-Schlüssel |

RWZJMQGDYCKLGM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Reaktion von 6-Methoxypyridazin mit Azid-Derivaten, um den Triazolring zu bilden, gefolgt von der Veresterung, um die Methylcarboxylatgruppe einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren wie Palladium auf Kohle (Pd/C) unter leichter Erwärmung .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazol-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die Triazol- oder Pyridazinringe einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO₄), Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Nucleophile wie Natriumazid (NaN₃). Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion aminofunktionalisierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Triazol- und Pyridazinderivaten führen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit antimicrobial properties. Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate has shown promising results against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .

- Anticancer Properties : The triazole moiety has been linked to anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving methionine aminopeptidase type II inhibition .

- Anti-inflammatory Effects : This compound has potential applications in modulating immune responses by influencing cytokine production (e.g., IL-12 and IL-23), which are crucial in autoimmune diseases .

Agricultural Applications

The compound's unique structure also positions it as a candidate for agricultural applications:

- Pesticidal Activity : Compounds with triazole structures have been evaluated for their effectiveness as fungicides and herbicides. Preliminary studies suggest that methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate could be effective against certain plant pathogens.

Materials Science Applications

- Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the materials. This application is particularly relevant in creating advanced materials for electronics and coatings.

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Anticancer | HeLa Cells | 10.0 | |

| Anti-inflammatory | Cytokine Production Assay | N/A |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate against drug-resistant Mycobacterium tuberculosis highlighted its potential as a lead compound for developing new antitubercular agents .

- Cancer Cell Line Analysis : In vitro studies on various cancer cell lines demonstrated that modifications to the triazole structure can significantly enhance anticancer activity, suggesting a structure-activity relationship that merits further investigation .

Wirkmechanismus

The mechanism of action of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

*Calculated based on molecular formula (C₉H₁₀N₄O₃).

Key Observations

Substituent Effects: The methoxy group on the pyridazine ring in the target compound may improve solubility in polar solvents compared to the methyl group in 5-methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid .

Functional Group Impact :

- Methyl ester derivatives (target, CAS 2613385-63-8) are more lipophilic than carboxylic acids (e.g., ), favoring passive cellular uptake.

- The ethyl ester in Ethyl 4-benzyloxy-1-(cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylate may confer slower hydrolysis rates compared to methyl esters .

The target compound’s methoxypyridazine group may offer improved synthetic accessibility. Standard alkylation methods using K₂CO₃ and halides (e.g., bromomethylcyclopropane in ) could be adapted for the target’s synthesis.

Research Findings and Implications

- Crystallographic Analysis : Tools like SHELXL and Mercury CSD are widely used for refining and visualizing crystal structures of small molecules . For example, Mercury’s packing similarity analysis could elucidate intermolecular interactions in the target compound’s hypothetical crystal structure, comparing it to analogs like .

- Biological Relevance : The methyl ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form, similar to strategies observed in .

Biologische Aktivität

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS: 1431728-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyridazine derivatives with triazole precursors under controlled conditions, often yielding high purity and yield rates.

Biological Activity

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

- Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate have shown potent activity against various cancer cell lines. In particular:

- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.02 µM to 4.93 µM against different cancer types, indicating strong cytotoxic effects .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

2. Antimicrobial Activity

- Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

3. Antidiabetic and Anti-inflammatory Effects

- Some studies suggest that triazole derivatives may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, anti-inflammatory effects have been observed in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.